molecular formula C12H15N3O6S B2992478 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid CAS No. 790271-27-1

1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid

Cat. No. B2992478
CAS RN: 790271-27-1
M. Wt: 329.33
InChI Key: FMWAASBZQRDUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H15N3O6S. It is not intended for human or veterinary use and is typically used for research purposes .


Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives, like the one , are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Development

“1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid” is a piperidine derivative, which is a crucial scaffold in medicinal chemistry. Piperidine cores are found in many pharmaceuticals due to their versatility and biological activity. This compound can be used in the design of new drugs, particularly as a building block for creating molecules with potential therapeutic effects . Its structure allows for the introduction of various functional groups, making it a valuable asset in the synthesis of complex drug candidates.

Pharmacological Research

In pharmacology, this compound’s derivatives have been explored for their potential as dual inhibitors of clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Such inhibitors are significant in the treatment of certain types of cancer, and the compound’s role in the development of these inhibitors highlights its importance in pharmacological research.

Organic Synthesis

The compound serves as a key intermediate in organic synthesis. Its reactive groups enable it to undergo various chemical reactions, such as cyclization and amination, which are fundamental in constructing complex organic molecules . This makes it an essential tool for chemists looking to synthesize new compounds with specific properties.

Chemical Research

In chemical research, “1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid” is used as a reference standard for testing and quality control . Its well-defined structure and purity make it suitable for calibrating instruments and validating analytical methods, ensuring the accuracy and reliability of chemical analyses.

Biochemical Studies

This compound’s role in biochemistry is linked to its potential effects on biological systems. It can be used to study biochemical pathways and processes, particularly those involving nitrogen-containing heterocycles . Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related bioactive compounds.

Advanced Material Science

The structural features of “1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid” may also find applications in material science. Its molecular framework could be utilized in the development of novel materials with specific electronic or optical properties, contributing to advancements in fields like nanotechnology and electronics .

properties

IUPAC Name

1-(2-nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6S/c13-22(20,21)9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)(H2,13,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWAASBZQRDUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.